6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one 6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20144358
InChI: InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1
SMILES:
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one

CAS No.:

Cat. No.: VC20144358

Molecular Formula: C11H15N5O5

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one -

Specification

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
IUPAC Name 6-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one
Standard InChI InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1
Standard InChI Key GDWOTBALSOOQFY-GITKWUPZSA-N
Isomeric SMILES C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O
Canonical SMILES CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O

Introduction

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one is a complex organic compound belonging to the purine family. It features a unique structure that includes a tetrahydrofuran moiety with multiple hydroxyl groups and an amino group at the 6-position of the purine ring. This compound is of significant interest in scientific research due to its potential applications in biochemistry and pharmacology, particularly as an antiviral agent.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. These reactions often require specific conditions such as temperature control, pH adjustments, and the use of solvents to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and to confirm the structure of the final product.

Biological Activities and Potential Applications

6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one exhibits notable biological activities, particularly in the fields of pharmacology and biochemistry. Its structural similarity to nucleosides makes it a potential antiviral agent. The presence of multiple hydroxyl groups may enhance its interaction with biological macromolecules such as enzymes and receptors.

Biological ActivityPotential Application
Antiviral PropertiesTreatment of viral infections
Interaction with Enzymes and ReceptorsDevelopment of therapeutic agents

Comparison with Similar Compounds

Several compounds share structural similarities with 6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one, including:

  • 6-Amino-9-(2R,3R,4S,5R)-3-hydroxymethyl-tetrahydrofuran: Contains sulfur and has different stereochemistry.

  • 2-Amino-9-(2R,3R,4S,5S)-tetrahydrofuran derivative: Features an additional methyl group and altered stereochemistry.

  • 6-Amino-purine derivatives: Basic purine structure with fewer functional groups.

CompoundKey Features
6-Amino-9-(2R,3R,4S,5R)-3-hydroxymethyl-tetrahydrofuranContains sulfur; different stereochemistry
2-Amino-9-(2R,3R,4S,5S)-tetrahydrofuran derivativeAdditional methyl group; altered stereochemistry
6-Amino-purine derivativesBasic purine structure; fewer functional groups

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